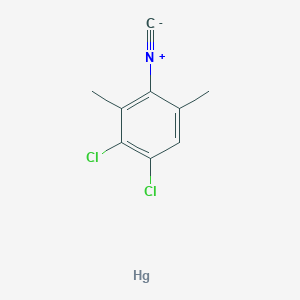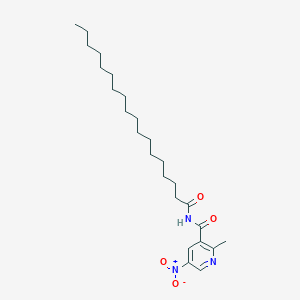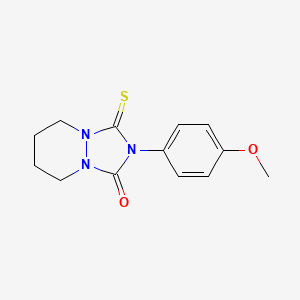
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury is a complex organic compound that features a benzene ring substituted with chlorine, isocyano, and dimethyl groups, along with a mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The isocyano group can be introduced through a reaction involving an isocyanide precursor, while the chlorine atoms can be added via chlorination reactions. The mercury atom is usually introduced through a reaction with a mercury-containing reagent under controlled conditions to ensure the stability of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the isocyano group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as hydroxyl or alkyl groups .
Applications De Recherche Scientifique
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is conducted to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which 1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine atoms and mercury can also interact with biological molecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-4,5-dimethylbenzene: Lacks the isocyano group and mercury atom, making it less reactive in certain chemical reactions.
1-Isocyano-3,5-dimethylbenzene: Does not contain chlorine atoms or mercury, resulting in different chemical properties and reactivity.
1,2-Dichlorobenzene: A simpler compound without the isocyano and dimethyl groups, used in different applications.
Uniqueness
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
58164-66-2 |
|---|---|
Formule moléculaire |
C9H7Cl2HgN |
Poids moléculaire |
400.65 g/mol |
Nom IUPAC |
1,2-dichloro-4-isocyano-3,5-dimethylbenzene;mercury |
InChI |
InChI=1S/C9H7Cl2N.Hg/c1-5-4-7(10)8(11)6(2)9(5)12-3;/h4H,1-2H3; |
Clé InChI |
JSKYOWHPZCFDKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1[N+]#[C-])C)Cl)Cl.[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)

![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)



![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)

